molecular formula C8H8S6 B14296589 1,3-Dithiole, 2-(1,3-dithiol-2-ylidene)-4,5-bis(methylthio)- CAS No. 118148-28-0

1,3-Dithiole, 2-(1,3-dithiol-2-ylidene)-4,5-bis(methylthio)-

Cat. No.: B14296589
CAS No.: 118148-28-0
M. Wt: 296.6 g/mol
InChI Key: QNHKZXOAIWVKMV-UHFFFAOYSA-N
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Description

1,3-Dithiole, 2-(1,3-dithiol-2-ylidene)-4,5-bis(methylthio)- is an organosulfur compound that belongs to the class of dithioles This compound is characterized by the presence of two dithiol rings and two methylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dithiole, 2-(1,3-dithiol-2-ylidene)-4,5-bis(methylthio)- typically involves the reaction of 1,3-dithiol-2-thione with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dithiole, 2-(1,3-dithiol-2-ylidene)-4,5-bis(methylthio)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: The methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted dithioles depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-Dithiole, 2-(1,3-dithiol-2-ylidene)-4,5-bis(methylthio)- is primarily related to its electronic properties. The compound can interact with various molecular targets through electron transfer processes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dithiole, 2-(1,3-dithiol-2-ylidene)-4,5-bis(methylthio)- is unique due to the presence of two methylthio groups, which impart distinct electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in the development of advanced materials for electronic applications.

Properties

CAS No.

118148-28-0

Molecular Formula

C8H8S6

Molecular Weight

296.6 g/mol

IUPAC Name

2-(1,3-dithiol-2-ylidene)-4,5-bis(methylsulfanyl)-1,3-dithiole

InChI

InChI=1S/C8H8S6/c1-9-5-6(10-2)14-8(13-5)7-11-3-4-12-7/h3-4H,1-2H3

InChI Key

QNHKZXOAIWVKMV-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(SC(=C2SC=CS2)S1)SC

Origin of Product

United States

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